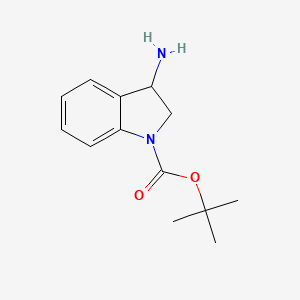

tert-Butyl 3-aminoindoline-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 3-aminoindoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-aminoindoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-7,10H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMMFTVNDRHTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695761 | |

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936829-23-1 | |

| Record name | tert-Butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-aminoindoline-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl 3-aminoindoline-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.

Chemical Properties and Data

This section summarizes the known physical and chemical properties of tert-butyl 3-aminoindoline-1-carboxylate. The data presented is a combination of experimentally reported values and computationally predicted data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Boiling Point | 320.1 ± 41.0 °C at 760 mmHg | |

| Physical Form | Solid or Semi-solid or liquid | |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |

| Purity | Typically >97% |

Computed Properties (from PubChem)

| Property | Value |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 234.136827821 |

| Topological Polar Surface Area | 41.5 Ų |

Synthesis and Reactivity

Conceptual Synthesis Pathway

Caption: Conceptual synthesis of tert-butyl 3-aminoindoline-1-carboxylate.

Reactivity

The chemical reactivity of tert-butyl 3-aminoindoline-1-carboxylate is characterized by the presence of a nucleophilic amino group and the Boc-protected indoline nitrogen. The amino group can participate in various reactions such as acylation, alkylation, and reductive amination.

A patent for covalent EGFR inhibitors describes a reaction where tert-butyl 3-aminoindoline-1-carboxylate is used as a nucleophile in a reductive amination reaction.[2]

Experimental Protocol: Example of Reactivity (Reductive Amination)

The following protocol is adapted from a patent and illustrates the use of tert-butyl 3-aminoindoline-1-carboxylate in a reductive amination reaction.[2]

Materials:

-

4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde

-

tert-butyl 3-aminoindoline-1-carboxylate

-

Methanol (MeOH)

-

Diisopropylethylamine (DIEA)

-

Acetic Acid (AcOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

To a solution of 4-(methylamino)-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) in methanol, add DIEA (2.5 eq), tert-butyl 3-aminoindoline-1-carboxylate (1.1 eq), AcOH (6.0 eq), and NaBH₃CN (6.0 eq).[2]

-

Stir the mixture at 25°C for 12 hours.[2]

-

Monitor the reaction by LCMS to confirm the formation of the desired product.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[2]

-

Dilute the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Characterization

Detailed, experimentally verified spectra for tert-butyl 3-aminoindoline-1-carboxylate are not widely published. This section provides an analysis of the expected spectroscopic features based on the compound's structure.

3.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indoline ring, the protons on the five-membered ring, and the protons of the tert-butyl group.

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.

-

Indoline Ring Protons (C2 and C3): Signals in the range of δ 3.0-4.5 ppm. The proton at C3 will be a multiplet due to coupling with the C2 protons and the amino protons.

-

Amino Protons: A broad singlet that may be exchangeable with D₂O.

-

tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

3.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show signals for the aromatic carbons, the indoline ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

-

Aromatic Carbons: Signals in the range of δ 110-150 ppm.

-

Indoline Ring Carbons (C2 and C3): Signals in the range of δ 25-60 ppm.

-

Carbonyl Carbon (Boc): A signal around δ 155 ppm.

-

Quaternary Carbon (Boc): A signal around δ 80 ppm.

-

Methyl Carbons (Boc): A signal around δ 28 ppm.

3.3. IR Spectroscopy (Expected)

The infrared spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

-

N-H Stretching: A primary amine will show two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretching (Carbonyl of Boc group): A strong absorption band around 1680-1700 cm⁻¹.

-

N-H Bending: A band in the region of 1590-1650 cm⁻¹.

-

C-N Stretching: Bands in the region of 1000-1350 cm⁻¹.

3.4. Mass Spectrometry (Expected)

The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group.

Characterization Workflow

Caption: Workflow for the characterization of tert-butyl 3-aminoindoline-1-carboxylate.

Safety Information

Based on available safety data sheets, tert-butyl 3-aminoindoline-1-carboxylate should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a summary of the available information on tert-butyl 3-aminoindoline-1-carboxylate. For further details, researchers are encouraged to consult the cited references and perform their own analytical characterization.

References

In-Depth Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate

CAS Number: 936829-23-1 Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol

This technical guide provides a comprehensive overview of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in the development of novel therapeutics. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis. This document details the compound's chemical properties, a validated synthesis protocol with characterization data, and its applications in medicinal chemistry.

Physicochemical Properties

tert-Butyl 3-aminoindoline-1-carboxylate is a stable, solid, or semi-solid compound at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances its solubility in organic solvents and allows for controlled reactions at other positions of the molecule. Its hydrochloride salt (CAS Number: 1220040-14-1) is also commonly used and exhibits increased solubility in aqueous media.[1]

| Property | Value |

| CAS Number | 936829-23-1 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | tert-butyl 3-amino-2,3-dihydro-1H-indole-1-carboxylate |

| Appearance | Solid or Semi-solid |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light |

Synthesis and Experimental Protocol

The synthesis of tert-butyl 3-aminoindoline-1-carboxylate is most commonly achieved through a two-step process starting from commercially available 1-Boc-indoline. The key transformation involves the introduction of an amino group at the C3 position via a reductive amination of an intermediate ketone.

Experimental Workflow

Caption: Synthetic pathway for tert-butyl 3-aminoindoline-1-carboxylate.

Step 1: Synthesis of tert-Butyl 3-oxoindoline-1-carboxylate

Step 2: Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate

The following is a representative protocol for the reductive amination of tert-butyl 3-oxoindoline-1-carboxylate.

Materials:

-

tert-Butyl 3-oxoindoline-1-carboxylate

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 3-oxoindoline-1-carboxylate in methanol, add an excess of ammonium acetate.

-

Stir the mixture at room temperature until the formation of the intermediate imine is observed (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-aminoindoline-1-carboxylate.

Characterization Data

While specific experimental spectra for tert-butyl 3-aminoindoline-1-carboxylate were not found in the provided search results, the following table summarizes the expected and reported characterization data for similar compounds.[2]

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the indoline core, the protons at the C2 and C3 positions, the amino group protons, and a characteristic singlet for the tert-butyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the tert-butoxycarbonyl group. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 235.14. |

| Purity (HPLC) | Typically >95% for use in further synthetic steps. |

Applications in Drug Discovery

tert-Butyl 3-aminoindoline-1-carboxylate serves as a crucial building block for the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3]

Role as a Synthetic Intermediate

The primary amino group at the C3 position provides a versatile handle for further functionalization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound. The Boc-protecting group can be easily removed under acidic conditions to liberate the indoline nitrogen for further modification.

Application in Kinase Inhibitor Synthesis

The indoline core is a well-established scaffold for the development of protein kinase inhibitors.[4][5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[6] Derivatives of 3-aminoindoline can be designed to target the ATP-binding site of specific kinases. The amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase.[3][4]

Logical Flow for Kinase Inhibitor Development

References

- 1. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, modeling, and RET protein kinase inhibitory activity of 3- and 4-substituted beta-carbolin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 3-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in medicinal chemistry. This document outlines its physicochemical properties, provides a representative synthetic protocol, and discusses its application in the development of novel therapeutics.

Core Compound Data

tert-Butyl 3-aminoindoline-1-carboxylate is a versatile bifunctional molecule featuring a protected indoline core. The presence of a Boc-protecting group on the indoline nitrogen and a primary amine at the 3-position makes it a valuable scaffold for introducing structural diversity in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |

| Molecular Weight | 234.30 g/mol | PubChem |

| CAS Number | 936829-23-1 | Appretech |

| Appearance | Off-white to light yellow solid | Echemi |

| Boiling Point | 374.9 ± 41.0 °C at 760 mmHg | Echemi |

| Density | 1.177 ± 0.06 g/cm³ | Echemi |

Synthesis and Experimental Protocol

The synthesis of tert-butyl 3-aminoindoline-1-carboxylate can be achieved through a multi-step process, typically involving the reduction of an appropriate nitro- or azido-substituted indole precursor followed by protection of the indoline nitrogen. Below is a representative experimental protocol adapted from methodologies for similar compounds.

Representative Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate

This protocol outlines a general approach for the reduction of a protected 3-nitroindole intermediate.

Materials:

-

tert-Butyl 3-nitro-1H-indole-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂) supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-nitro-1H-indole-1-carboxylate in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the hydrogen supply is removed, and the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol or ethyl acetate to ensure complete recovery of the product.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Applications in Drug Discovery

tert-Butyl 3-aminoindoline-1-carboxylate serves as a crucial building block for the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various diseases. The indoline scaffold is a privileged structure in medicinal chemistry, and the amino group at the 3-position provides a convenient handle for further chemical modifications.

This compound is particularly valuable in the development of therapeutics for:

-

Neurological Disorders: The indoline core is structurally related to neurotransmitters, making it a suitable scaffold for designing molecules that can interact with receptors and enzymes in the central nervous system.[1]

-

Oncology: Indole derivatives have shown promise in the development of novel anti-cancer agents by targeting various signaling pathways involved in cancer progression.[1]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 3-aminoindoline-1-carboxylate

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic analysis and synthetic methodology necessary for the unambiguous identification and characterization of this molecule.

Chemical Structure and Properties

Tert-butyl 3-aminoindoline-1-carboxylate is a derivative of indoline, featuring a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and an amino group at the 3-position. This structure is confirmed by its IUPAC name, tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N |

| CAS Number | 936829-23-1 |

Synthesis and Purification

The synthesis of tert-butyl 3-aminoindoline-1-carboxylate is typically achieved through the protection of the nitrogen atom of 3-aminoindoline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of amines.

Experimental Protocol: Synthesis of tert-Butyl 3-aminoindoline-1-carboxylate

Materials:

-

3-Aminoindoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-aminoindoline (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-aminoindoline-1-carboxylate.

Spectroscopic Data for Structure Elucidation

The definitive structure of tert-butyl 3-aminoindoline-1-carboxylate is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.00 | m | 4H | Ar-H |

| 4.25 | t, J = 8.0 Hz | 1H | CH -N |

| 3.90 | t, J = 8.0 Hz | 1H | CH ₂-N |

| 3.40 | dd, J = 10.0, 8.0 Hz | 1H | CH ₂-N |

| 1.60 | s | 2H | NH ₂ |

| 1.50 | s | 9H | C(CH ₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | C =O (carbamate) |

| 142.0 | Ar-C |

| 128.0 | Ar-C H |

| 125.0 | Ar-C H |

| 122.0 | Ar-C H |

| 115.0 | Ar-C H |

| 80.5 | C (CH₃)₃ |

| 55.0 | C H-N |

| 48.0 | C H₂-N |

| 28.5 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 2975 - 2850 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250, 1160 | Strong | C-O stretch (carbamate) |

| 750 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 234.1368 | [M]⁺ (Molecular Ion) |

| 178.1024 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 133.0864 | [M - Boc]⁺ (Loss of the Boc group) |

| 57.0704 | [C₄H₉]⁺ (tert-Butyl cation) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of tert-butyl 3-aminoindoline-1-carboxylate follows a logical progression from synthesis to spectroscopic confirmation.

The Synthetic Keystone: A Technical Whitepaper on tert-Butyl 3-aminoindoline-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the available chemical and synthetic information for tert-Butyl 3-aminoindoline-1-carboxylate. Extensive searches of scientific literature and patent databases did not yield specific data on the intrinsic biological activity of this compound. The information presented herein focuses on its role as a crucial synthetic intermediate in the development of biologically active molecules.

Introduction

tert-Butyl 3-aminoindoline-1-carboxylate is a heterocyclic compound featuring an indoline scaffold. The indoline structure, a bicyclic motif composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and an amino group at the 3-position makes tert-Butyl 3-aminoindoline-1-carboxylate a versatile and valuable building block for the synthesis of a wide range of more complex molecules with diverse pharmacological activities. The tert-butyl group contributes to its hydrophobic character, while the amino and carboxylate functionalities are pivotal to its chemical reactivity.[1] It is often supplied as a hydrochloride salt to improve its solubility in aqueous media.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | PubChem |

| Molecular Weight | 270.75 g/mol | PubChem |

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | PubChem |

| CAS Number | 1220040-14-1 | PubChem |

| Appearance | Solid (form may vary) | Chemical Suppliers |

| Solubility | Often supplied as a hydrochloride salt to enhance aqueous solubility. | [1] |

Synthesis

The synthesis of tert-Butyl 3-aminoindoline-1-carboxylate typically involves a multi-step process. While specific, detailed industrial protocols are proprietary, a general synthetic approach can be outlined based on standard organic chemistry principles and information from related syntheses. The process generally begins with a suitable indole or indoline precursor.

A potential synthetic workflow is illustrated below. This diagram represents a logical sequence of reactions commonly employed in organic synthesis for the preparation of such compounds.

Role as a Synthetic Intermediate

The primary utility of tert-Butyl 3-aminoindoline-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of various substituents and the construction of diverse molecular architectures.

The general workflow for utilizing this intermediate in drug discovery is depicted below.

Derivatives synthesized from this intermediate have been investigated for a range of therapeutic applications, taking advantage of the diverse biological activities associated with the indoline scaffold.

Biological Context of Indoline Derivatives

While tert-Butyl 3-aminoindoline-1-carboxylate itself does not have documented biological activity, the indoline core is a component of many biologically active compounds. The synthetic versatility of the title compound allows for its incorporation into molecules designed to target a variety of biological pathways. The types of biological activities reported for more complex molecules derived from indoline scaffolds are broad and include, but are not limited to, antiviral, antimicrobial, and anticancer properties. It is crucial to reiterate that these activities are properties of the final, more complex derivatives and not of the intermediate itself.

Conclusion

tert-Butyl 3-aminoindoline-1-carboxylate is a key building block in modern medicinal chemistry. Its value is derived from its utility as a versatile synthetic intermediate, enabling the construction of diverse libraries of indoline-containing compounds for drug discovery programs. Although no specific biological activity has been reported for this compound in the public domain, its role in the synthesis of potentially therapeutic agents is well-established. Future research may focus on further exploring the synthetic applications of this compound and the biological activities of its novel derivatives. Researchers and drug development professionals can leverage this intermediate to efficiently access complex molecular architectures for the discovery of new medicines.

References

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl 3-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-butyl 3-aminoindoline-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of consolidated public data, this guide also outlines a general experimental protocol for its synthesis and characterization.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for tert-butyl 3-aminoindoline-1-carboxylate (CAS No: 936829-23-1) is not readily found in peer-reviewed literature. However, based on the known structure and data from analogous compounds, the expected spectral characteristics are summarized below. This information is crucial for researchers synthesizing or utilizing this compound to confirm its identity and purity.

Table 1: Expected Spectroscopic Data for tert-Butyl 3-aminoindoline-1-carboxylate

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (approx. 6.7-7.8 ppm), indoline ring protons (approx. 3.0-4.5 ppm), and a singlet for the tert-butyl group (approx. 1.5 ppm). |

| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm), indoline ring carbons (approx. 25-60 ppm), carbonyl carbon of the carbamate (approx. 150-155 ppm), quaternary carbon of the tert-butyl group (approx. 80 ppm), and methyl carbons of the tert-butyl group (approx. 28 ppm). |

| Infrared (IR) Spectroscopy | N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), C=O stretching of the carbamate (approx. 1680-1700 cm⁻¹), and C-N stretching (approx. 1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 234.29 g/mol . |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of tert-butyl 3-aminoindoline-1-carboxylate with accompanying characterization data is not widely published, a general and efficient method involves a three-component coupling reaction. This approach offers a convergent and atom-economical route to various 3-aminoindoline derivatives.

A plausible synthetic route involves the reduction of a suitable nitro- or azido-substituted indole precursor, followed by protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.

General Synthetic Protocol:

-

Reduction of the Precursor: A solution of the corresponding 3-substituted (e.g., nitro or azido) N-Boc-indole in a suitable solvent (e.g., methanol, ethyl acetate) is subjected to catalytic hydrogenation (e.g., using Pd/C) or reduction with a suitable reducing agent (e.g., SnCl₂).

-

Work-up and Purification: Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: The purified product is characterized by standard spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like tert-butyl 3-aminoindoline-1-carboxylate.

This guide serves as a foundational resource for professionals working with tert-butyl 3-aminoindoline-1-carboxylate. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized material.

The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold, a heterocyclic aromatic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique three-dimensional conformation and ability to serve as a versatile synthetic template have led to the discovery of numerous biologically active molecules with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the pivotal role of the indoline scaffold in drug discovery, detailing its synthesis, diverse pharmacological activities, and mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

Synthesis of the Indoline Scaffold

The construction of the indoline core is a critical step in the development of novel therapeutics. Various synthetic strategies have been developed, with the Fischer indole synthesis being a foundational method for creating the indole precursor, which can then be reduced to the indoline.

Experimental Protocol: Fischer Indole Synthesis of a 5-Chloro-2,3-dimethyl-1H-indole Precursor

This protocol outlines the synthesis of a 5-chloro-substituted indole, a common starting point for various indoline derivatives.[1]

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Butan-2-one

-

Ethanol or glacial acetic acid

-

Concentrated sulfuric acid or polyphosphoric acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (ethanol or glacial acetic acid).

-

Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a suitable base.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-chloro-2,3-dimethyl-1H-indole by column chromatography or recrystallization.

The resulting indole can then be reduced to the corresponding indoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.

Pharmacological Activities of Indoline Derivatives

The versatility of the indoline scaffold allows for the development of compounds with a broad spectrum of pharmacological activities. This section will delve into the key therapeutic areas where indoline derivatives have shown significant promise.

Anticancer Activity

Indoline-based compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data: Anticancer Activity of Indoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indoline-2-one derivatives | PC3 (Prostate) | 5.64 | [2] |

| Hela (Cervical) | 1.768 | [2] | |

| A549 (Lung) | 2.594 | [2] | |

| 3-Arylthio-1H-indoles | MCF-7 (Breast) | 0.0045 - 0.029 | [3] |

| Indole-3-carbinol | H1299 (Lung) | 449.5 | [3] |

| Evodiamine | HepG2 (Liver) | ~1 | [4] |

| SMMC-7721 (Liver) | ~1 | [4] | |

| Phranisine B | Hela (Cervical) | 19 | [4] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | [3] |

| Mukonal | SK-BR-3 (Breast) | 7.5 | [3] |

| MDA-MB-231 (Breast) | 7.5 | [3] | |

| Indole-functionalized betulin derivatives | MCF-7 (Breast) | 67 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

96-well plates

-

Cell culture medium

-

Indoline test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the indoline derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Indoline compounds exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Indole derivatives, such as Indole-3-carbinol (I3C), have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[8][9][10]

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is common in many cancers. Indoline derivatives can inhibit this pathway, leading to apoptosis of cancer cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Indoline compounds can modulate this pathway to induce cancer cell death.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat. Indoline derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Indoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivatives | Candida tropicalis | 2 | [11] |

| Candida albicans | 2 | [11] | |

| Staphylococcus aureus (MRSA) | 6.25 | [8] | |

| Escherichia coli | 6.25 | [8] | |

| Ciprofloxacin-indole hybrids | Staphylococcus aureus (Clinical Isolate) | 0.0625 | [12] |

| Spiroquinoline-indoline-dione derivatives | Enterococcus faecalis | 375 | [13] |

| Staphylococcus aureus | 750 | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[13][14][15][16][17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Indoline test compounds

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the indoline compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Indoline derivatives have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Indoline Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Indole-modified ursolic acid derivative (UA-1) | NO inhibition in LPS-stimulated RAW 264.7 cells | 2.2 | [18] |

| Indoline-based dual 5-LOX/sEH inhibitor (compound 73) | 5-LOX inhibition | 0.41 | [16] |

| sEH inhibition | 0.43 | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.[19][20][21][22][23]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Indoline test compound

-

Plethysmometer

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Dosing: Administer the indoline test compound or the positive control to the rats (e.g., orally or intraperitoneally).

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neurons. Indoline derivatives have shown potential in protecting neurons from damage.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neuroprotection.[11][24][25][26][27]

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Indoline test compound

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

MTT assay reagents

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the indoline compound for a specified duration (e.g., 2 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin to the cell culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the indoline compound compared to the cells treated with the neurotoxin alone.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective indoline-based drugs. SAR studies have revealed that the nature and position of substituents on the indoline ring significantly influence its biological activity. For instance, in anticancer indoline derivatives, the presence of a halogen, such as chlorine at the 5-position, has been shown to enhance cytotoxicity. Similarly, for antimicrobial activity, the incorporation of specific heterocyclic moieties, like triazoles, can significantly improve the potency.

Conclusion

The indoline scaffold has proven to be an exceptionally valuable core structure in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutics. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide aim to equip researchers with the necessary information to further explore and exploit the therapeutic potential of this remarkable scaffold. Future research will undoubtedly continue to uncover new and exciting applications for indoline-based compounds in addressing a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. atcc.org [atcc.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. clyte.tech [clyte.tech]

- 8. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. inotiv.com [inotiv.com]

- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. phytopharmajournal.com [phytopharmajournal.com]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Stability of the Boc Protecting Group: An In-depth Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its broad stability and facile, yet selective, removal. This technical guide provides a comprehensive analysis of the Boc protecting group's stability profile, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in designing robust and efficient synthetic routes.

Core Principles of Boc Protecting Group Stability

The utility of the Boc group stems from its distinct stability profile: it is remarkably stable to a wide range of reagents and reaction conditions, including basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[1][2] This characteristic lability to acid is the foundation of its widespread application, enabling its selective removal in the presence of other protecting groups.[1]

The stability of the Boc group can be summarized as follows:

-

Stable under Basic Conditions: The Boc group is resistant to hydrolysis under basic conditions, a key feature that allows for its use in concert with base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] This orthogonality is fundamental to strategies like solid-phase peptide synthesis (SPPS).[4]

-

Stable towards Nucleophiles: It exhibits high stability in the presence of most nucleophiles.[2]

-

Stable under Catalytic Hydrogenation: The Boc group is stable to catalytic hydrogenation conditions, which are commonly used to remove other protecting groups like Cbz (carboxybenzyl).[5] This orthogonality allows for the selective deprotection of Cbz groups in the presence of Boc-protected amines.[5]

-

Labile under Acidic Conditions: The Boc group is readily cleaved by acids.[1] The rate of cleavage is dependent on the strength of the acid and the reaction conditions. This selective removal is the most common method for Boc deprotection.[6]

Quantitative Analysis of Boc Deprotection

The efficiency of Boc deprotection is influenced by the choice of acid, solvent, temperature, and reaction time. The following tables summarize quantitative data for common deprotection methods.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

| Acidic Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 30 min - 3 h[1] | Most common and efficient method. The reaction is exothermic and evolves gas.[1] |

| Hydrochloric Acid (HCl) | 4M[6] | 1,4-Dioxane or Ethyl Acetate[6] | 1 - 4 h[6] | A standard and cost-effective alternative to TFA. |

| Trimethylsilyl Iodide (TMSI) | Stoichiometric | Chloroform or Acetonitrile | < 15 min[6] | A mild, non-hydrolytic method suitable for acid-sensitive substrates.[6] |

| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | 1 - 4 h[7] | A mild method for selective deprotection.[7] |

| Water (reflux) | - | Water | < 12 min[8] | A "green" alternative avoiding strong acids, suitable for certain substrates.[6][8] |

Table 2: Orthogonal Stability of Boc vs. Other Common Amine Protecting Groups

| Protecting Group | Lability | Stability |

| Boc | Strong Acids [5] | Bases, Nucleophiles, Catalytic Hydrogenation[5] |

| Cbz (Z) | Catalytic Hydrogenolysis, Strong Acids[5] | Acidic and Basic Conditions (with exceptions)[5] |

| Fmoc | Base (e.g., Piperidine)[9] | Acidic Conditions, Catalytic Hydrogenation[9] |

| Alloc | Palladium Catalysis[10] | Acidic and Basic Conditions[10] |

Mechanistic Insights into Boc Group Cleavage

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen, which is the most basic site.[6][11] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6][11] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[6]

Experimental Protocols

General Protocol for N-Boc Protection of an Amine

This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Reagents and Materials:

-

Primary or secondary amine

-

Di-tert-butyl dicarbonate (Boc₂O)[1]

-

Triethylamine (TEA) or other suitable base[1]

-

Tetrahydrofuran (THF) or other suitable solvent[1]

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine (1.0 eq) in THF.[1]

-

Add triethylamine (1.2 eq) to the solution.[1]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]

-

Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the most common method for the removal of the Boc group using TFA.

Reagents and Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)[1]

-

Dichloromethane (DCM)[1]

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[1]

-

Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[1]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

-

The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[6]

General Protocol for N-Boc Deprotection using HCl in Dioxane

This protocol provides an alternative acidic deprotection method.

Reagents and Materials:

-

N-Boc protected amine

-

4M HCl in 1,4-dioxane[6]

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[6]

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction by TLC or LC-MS.[6]

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Strategic Application in Synthesis

The stability profile of the Boc group makes it an invaluable tool in multi-step synthesis. Its orthogonality with other protecting groups allows for the selective unmasking and functionalization of different parts of a molecule.

A common workflow involves protecting an amine with Boc, protecting another functional group with an orthogonal protecting group (e.g., Fmoc for another amine or a benzyl ester for a carboxylic acid), performing a reaction on an unprotected part of the molecule, selectively deprotecting the orthogonal group, reacting at the newly available site, and finally removing the Boc group under acidic conditions.[10]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined and reliable stability profile.[1] Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a versatile and powerful strategy for amine protection.[1] A thorough understanding of its stability, the quantitative aspects of its cleavage, and the detailed experimental protocols for its use are essential for researchers, scientists, and drug development professionals to effectively leverage the Boc group to achieve their synthetic goals with high efficiency and success.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their unique structural motif is a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-aminoindoline derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using diagrams.

Physical and Chemical Properties

The physical and chemical characteristics of 3-aminoindoline derivatives are crucial for their handling, formulation, and mechanism of action. These properties can be significantly influenced by the nature and position of substituents on the indoline ring system.

Quantitative Data Summary

The following tables summarize key physical and chemical property data for a selection of 3-aminoindoline derivatives.

Table 1: Melting Points of Selected 3-Aminoindoline Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Phenyl-1H-indol-3-amine | C₁₄H₁₂N₂ | 208.26 | 107-108 | [2] |

| 5-Fluoro-2-phenyl-1H-indol-3-amine | C₁₄H₁₁FN₂ | 226.25 | 105-106 | [2] |

| 5-Chloro-2-phenyl-1H-indol-3-amine | C₁₄H₁₁ClN₂ | 242.71 | 124-125 | [2] |

| 2-(2,3-Dihydrobenzo[b][3][4]dioxin-6-yl)-1H-indol-3-amine | C₁₆H₁₄N₂O₂ | 266.30 | 101-102 | [2] |

Table 2: Spectroscopic Data for 2-Phenyl-1H-indol-3-amine

| Spectroscopic Method | Key Data |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 10.45 (s, 1H), 7.68 (d, J = 7.9 Hz, 2H), 7.63 (d, J = 7.9 Hz, 1H), 7.23 (dd, J = 11.5, 7.8 Hz, 3H), 7.02 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 6.88 (ddt, J = 8.1, 7.0, 1.1 Hz, 1H), 4.39 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆), δ (ppm) | 134.8, 134.2, 130.8, 129.3 (2C), 125.0 (2C), 123.0, 122.3, 121.7, 119.1, 118.1, 117.3, 110.7 |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of 3-aminoindoline derivatives. The following protocols are based on established and efficient methods.

Synthesis of 3-Aminoindoline Derivatives

1. Copper-Catalyzed Three-Component Coupling Reaction

This method provides an efficient route to a variety of 3-aminoindoline and 3-aminoindole derivatives.[3][5]

-

Materials:

-

N-protected 2-aminobenzaldehyde (1.0 equiv)

-

Secondary amine (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Copper(I) chloride (CuCl) (5 mol%)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)

-

4-Dimethylaminopyridine (DMAP) (1.0 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Argon atmosphere

-

-

Procedure:

-

In a dry and argon-flushed vial, suspend the N-protected 2-aminobenzaldehyde, CuCl, Cu(OTf)₂, and DMAP in anhydrous acetonitrile.

-

Add the secondary amine and terminal alkyne to the suspension.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is fully consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-aminoindoline derivative.

-

2. Two-Step Synthesis via Post-Functionalization with Nitrostyrene

This approach offers a low-cost method for preparing unprotected 3-aminoindoles.[2]

-

Step 1: Formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]

-

Materials:

-

Indole derivative

-

Nitrostyrene

-

Phosphorous acid

-

-

Procedure:

-

React the indole derivative with nitrostyrene in the presence of phosphorous acid. (Detailed conditions may vary based on the specific substrates).

-

-

-

Step 2: Transformation to 3-Aminoindoles

-

Materials:

-

4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] from Step 1 (1.0 equiv)

-

Hydrazine hydrate (excess)

-

-

Procedure:

-

In a microwave vial, combine the spiro[indole-3,5′-isoxazole] and hydrazine hydrate.

-

Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.

-

After cooling, open the vial and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain the unprotected 3-aminoindole.

-

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compounds.[2]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the characteristic functional groups present in the molecule.

-

Melting Point Determination: Melting points are measured using a standard melting point apparatus and are uncorrected.[2]

-

Thin-Layer Chromatography (TLC): TLC is performed on silica gel plates to monitor reaction progress and assess the purity of the products.

Signaling Pathways and Biological Activity

3-Aminoindoline derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammatory disorders.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Indole derivatives have been demonstrated to inhibit this pathway at multiple points.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Certain indole derivatives have been found to suppress NF-κB activation.

Conclusion

3-Aminoindoline derivatives are a versatile class of compounds with significant potential in drug discovery. This guide has provided a summary of their key physical and chemical properties, detailed experimental protocols for their synthesis and analysis, and an overview of their interaction with important cellular signaling pathways. Further research, particularly in generating a more comprehensive quantitative dataset of their physicochemical properties, will be invaluable for the continued development of these promising therapeutic agents.

References

- 1. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of tert-Butyl 3-aminoindoline-1-carboxylate and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 3-aminoindoline-1-carboxylate, a versatile scaffold in medicinal chemistry. This document details its synthesis, chemical properties, and, most importantly, its application in the development of novel therapeutic agents. Quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant biological pathways are presented to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride, the common salt form of the parent compound, possesses a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of approximately 270.75 g/mol .[1] The indoline structure, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a key feature. The tert-butyl carbamate (Boc) protecting group enhances its hydrophobicity and stability, while the amino group at the 3-position is crucial for its chemical reactivity and biological activity.[2] This hydrochloride salt form is often used to improve solubility in aqueous media.[2]

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 3-aminoindoline-1-carboxylate and its derivatives typically involves the initial formation of an indoline scaffold through various cyclization reactions.[2] This is followed by the introduction of the Boc protecting group at the nitrogen of the indoline ring and subsequent functionalization to introduce the amino group at the 3-position.

The chemical reactivity of this scaffold is primarily dictated by the amino group, which can act as a nucleophile in substitution reactions with various electrophiles.[2] This allows for the facile synthesis of a wide array of derivatives. Furthermore, the amino group can participate in coupling reactions, enabling the construction of more complex molecules, particularly in the formation of aryl amines.[2]

Applications in Drug Discovery: A Focus on Anti-inflammatory Agents

The indoline scaffold is a privileged structure in medicinal chemistry, and derivatives of tert-butyl 3-aminoindoline-1-carboxylate have shown significant promise, particularly as anti-inflammatory agents. One notable area of investigation is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.

Quantitative Bioactivity Data

A study focused on indoline-based compounds identified a derivative, compound 43 (2-(3,4-dichlorophenyl)-N-(1-(phenylsulfonyl)indolin-3-yl)acetamide), as a potent dual inhibitor of 5-LOX and sEH.[3] The inhibitory activities of this and related compounds are summarized in the table below.

| Compound | 5-LOX IC₅₀ (µM) in PMNL | Isolated h5-LOX IC₅₀ (µM) | Isolated hsEH IC₅₀ (µM) |

| 43 | 1.38 ± 0.23 | 0.45 ± 0.11 | > 10 |

| 73 | Not Reported | 0.41 ± 0.01 | 0.43 ± 0.10 |

| Zileuton (Control) | 0.5 (approx.) | Not Reported | Not Applicable |

| AUDA (Control) | Not Applicable | Not Applicable | 0.02 (approx.) |

| Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[3] |

Experimental Protocols

General Synthesis of Indoline-Based 5-LOX/sEH Inhibitors[3]

A general synthetic route to produce indoline derivatives, such as compound 43 , involves the reaction of the appropriate indoline core with an acyl chloride or a carboxylic acid activated with a coupling agent.

Example: Synthesis of Indoline Amide Derivatives

-

To a solution of the starting indoline (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Enzyme Inhibition Assay Protocol (General)[4]

This protocol provides a general framework for assessing the inhibitory activity of compounds against enzymes like 5-LOX and sEH.

-

Preparation of Solutions:

-

Dissolve the purified enzyme, substrate, and test inhibitor in a suitable assay buffer.

-

Prepare serial dilutions of the inhibitor to determine a dose-response curve.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Add a fixed concentration of the enzyme to the wells of a microplate.

-

Add varying concentrations of the inhibitor to the wells, including a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature.

-

-

Initiation of the Enzymatic Reaction:

-

Start the reaction by adding a specific concentration of the substrate to each well.

-

-

Measurement of Enzyme Activity:

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or LC-MS).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a suitable dose-response model.

-

Signaling Pathway and Experimental Workflow

The development of dual 5-LOX and sEH inhibitors targets two key pathways involved in inflammation. The following diagram illustrates the workflow for identifying and characterizing such inhibitors.

Caption: A generalized workflow for the discovery and development of indoline-based dual 5-LOX/sEH inhibitors.

The following diagram depicts the simplified signaling cascade involving 5-LOX and sEH and the points of inhibition.

Caption: Simplified inflammatory signaling pathways involving 5-LOX and sEH, highlighting the dual inhibition mechanism.

Conclusion

tert-Butyl 3-aminoindoline-1-carboxylate serves as a valuable and versatile starting material in the synthesis of medicinally important compounds. Its derivatives have demonstrated significant potential as dual inhibitors of 5-LOX and sEH, offering a promising avenue for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize the next generation of indoline-based drugs. Further exploration of the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to unlock their full therapeutic potential.

References

- 1. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride | C13H19ClN2O2 | CID 71627123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy tert-Butyl (S)-3-aminoindoline-1-carboxylate hydrochloride [smolecule.com]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of tert-Butyl 3-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for tert-Butyl 3-aminoindoline-1-carboxylate, a key intermediate in pharmaceutical research and development. This document outlines the known hazards, safe handling procedures, and emergency protocols to ensure the well-being of laboratory personnel.

Chemical Identification and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-amino-2,3-dihydroindole-1-carboxylate | PubChem |

| Synonyms | 3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, N-Boc-3-aminoindoline | PubChem |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem |

| CAS Number | 173847-48-0 | PubChem |

| Appearance | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Hazard Identification and GHS Classification

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following is a general guide for safe handling.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Remove contaminated clothing and wash it before reuse.

Storage and Disposal

-